1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is a synthetically derived organic compound belonging to the diarylurea class. [] This compound has been primarily investigated in the context of its interactions with the cannabinoid CB1 receptor, specifically as a potential allosteric modulator. [] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where endogenous ligands bind) and can alter the receptor's affinity for ligands or its signaling properties.
While a detailed synthetic procedure for 1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea itself was not explicitly described in the provided literature, a series of structurally similar diarylurea derivatives, with modifications at the 2-aminopyridine and 4-chlorophenyl positions, were synthesized. [] The synthesis of these analogs likely involved reactions of appropriately substituted anilines and isocyanates, a common strategy for diarylurea synthesis.
1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea acts as an allosteric antagonist of the cannabinoid CB1 receptor. [] This means it binds to a site on the receptor different from the orthosteric site where cannabinoids like CP55940 and WIN55,212-2 bind. [] This binding alters the receptor's conformation, reducing the efficacy of orthosteric ligands in activating downstream signaling pathways. [, ]
The primary scientific application of 1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is as a pharmacological tool for investigating the allosteric modulation of the cannabinoid CB1 receptor. [, ] Its ability to modulate CB1 receptor signaling without directly competing with orthosteric ligands makes it valuable for:
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4